An In-depth Technical Guide to the Physical and Chemical Properties of 3-Iodothiophene
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Iodothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodothiophene is a pivotal heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions, enabling the introduction of the thiophene moiety into complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 3-iodothiophene, detailed experimental protocols for its synthesis and key reactions, and visual workflows to aid in experimental design.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of 3-iodothiophene are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₃IS | [1] |
| Molecular Weight | 210.04 g/mol | [1] |
| CAS Number | 10486-61-0 | [1] |
| Appearance | Colorless to yellow liquid | |
| Density | 2.066 g/mL at 25 °C | |
| Boiling Point | 75 °C at 14 mmHg | |
| Melting Point | -13.4 °C | |
| Refractive Index (n²⁰/D) | 1.657 | |
| Flash Point | 78 °C (172.4 °F) - closed cup | |
| Solubility | Insoluble in water. | |
| Stability | Light sensitive. Stable under recommended storage conditions. | |
| Storage | 2-8°C, under inert atmosphere, protected from light. |
Spectral Data
Spectroscopic data is critical for the identification and characterization of 3-iodothiophene.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.46 | dd | J = 3.0, 1.4 | H5 |
| 7.21 | dd | J = 5.0, 1.4 | H2 |
| 7.03 | dd | J = 5.0, 3.0 | H4 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| 130.4 | C5 |
| 127.1 | C2 |
| 122.9 | C4 |
| 91.5 | C3 |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 1495 | C=C stretching (aromatic) |
| 1200-1000 | C-H in-plane bending |
| 900-700 | C-H out-of-plane bending |
| 699 | C-S stretching |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 210 | 100 | [M]⁺ |
| 83 | 45 | [C₄H₃S]⁺ |
| 127 | 20 | [I]⁺ |
| 39 | 50 | [C₃H₃]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of 3-iodothiophene are provided below.
Synthesis of 3-Iodothiophene from 3-Bromothiophene
Method 1: Copper(I) Iodide in Quinoline [2]
This method involves a halogen exchange reaction.
-
Materials:
-
3-Bromothiophene (32.6 g, 0.2 mol)
-
Copper(I) iodide (57.1 g, 0.3 mol)
-
Quinoline (75 mL)
-
Concentrated Hydrochloric Acid
-
Dichloromethane
-
10% Sodium Bicarbonate Solution
-
Ice
-
-
Procedure:
-
To a reaction flask, add 3-bromothiophene, quinoline, and copper(I) iodide.
-
Heat the mixture to 140°C under a nitrogen atmosphere and stir for 12-20 hours.[2]
-
Cool the reaction mixture to 70°C.
-
Pour the cooled mixture into a container with ice water and concentrated hydrochloric acid.
-
Filter the mixture to remove the copper salt.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic phases and wash with a 10% sodium bicarbonate solution.
-
Separate the organic phase and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 3-iodothiophene.
-
Method 2: Copper-Catalyzed Iodination with Iodine [3]
This protocol utilizes a copper catalyst and elemental iodine.
-
Materials:
-
3-Bromothiophene (8.04 g, 0.049 mol)
-
Copper(I) iodide (0.47 g, 2.5 mmol)
-
N,N'-Dimethylethylenediamine (0.43 g, 4.9 mmol)
-
Iodine (16.27 g, 0.098 mol)
-
n-Butanol (20 mL)
-
Chloroform
-
-
Procedure:
-
In a 100 mL reaction flask, combine 3-bromothiophene, CuI, N,N'-dimethylethylenediamine, iodine, and n-butanol.
-
Heat the mixture in an oil bath at 120°C with magnetic stirring.
-
Monitor the reaction by GC analysis and stop after approximately 8 hours.
-
Cool the mixture to room temperature and filter.
-
Wash the filter cake twice with chloroform.
-
Combine the organic phases and evaporate the chloroform.
-
Perform vacuum distillation (8.00 kPa) and collect the fraction at 110-120°C to obtain 3-iodothiophene.[3]
-
Suzuki-Miyaura Cross-Coupling Reaction
3-Iodothiophene is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
-
Materials:
-
3-Iodothiophene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Ethanol/Water mixture (e.g., 5:1)
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, combine 3-iodothiophene, phenylboronic acid, and potassium carbonate.
-
Add the ethanol/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Under the inert atmosphere, add the palladium(II) acetate catalyst.
-
Heat the reaction mixture to 80°C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Preparation of 3-Thienylzinc Iodide
Organozinc reagents are valuable intermediates for further functionalization.
-
Materials:
-
Zinc dust (29.9 mmol)
-
Iodine (1.16 mmol)
-
Lithium chloride (31.8 mmol)
-
3-Iodothiophene (1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Activate the zinc dust: In a flame-dried flask under an inert atmosphere, heat zinc dust and lithium chloride under vacuum for 10 minutes.
-
Cool to room temperature, fill with nitrogen, and add a crystal of iodine.
-
Add anhydrous THF to the activated zinc.
-
Slowly add a solution of 3-iodothiophene in anhydrous THF to the zinc suspension.
-
The reaction is typically initiated at room temperature and may be gently heated if necessary. The formation of the organozinc reagent can be monitored by the consumption of the starting material.
-
The resulting solution of 3-thienylzinc iodide can be used directly in subsequent reactions.[4][5]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for the synthesis of 3-iodothiophene from 3-bromothiophene.
Caption: Workflow for the Suzuki-Miyaura coupling of 3-iodothiophene.
References
- 1. 3-Iodothiophene | C4H3IS | CID 66332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0002304A1 - Method of preparing a 3-iodothiophene - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. datapdf.com [datapdf.com]
- 5. US9353130B2 - Process for the in situ activation of zinc metal - Google Patents [patents.google.com]

